1-(6-chloropyrimidin-4-yl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(6-Chloro-pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid (2,2-dimethoxy-ethyl)-amide is a chemical compound with a complex structure that includes a chlorinated pyrimidine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid (2,2-dimethoxy-ethyl)-amide typically involves multiple steps, starting with the preparation of the chlorinated pyrimidine and pyrazole intermediates. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid (2,2-dimethoxy-ethyl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorinated pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
1-(6-Chloro-pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid (2,2-dimethoxy-ethyl)-amide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid (2,2-dimethoxy-ethyl)-amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(2,2-dimethoxyethyl)-4-pyrimidinamine: A related compound with a similar pyrimidine structure.
Pyrazole derivatives: Various pyrazole-based compounds with different substituents.
Uniqueness
This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H14ClN5O3 |
---|---|
Molecular Weight |
311.72 g/mol |
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-N-(2,2-dimethoxyethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H14ClN5O3/c1-20-11(21-2)6-14-12(19)8-3-4-18(17-8)10-5-9(13)15-7-16-10/h3-5,7,11H,6H2,1-2H3,(H,14,19) |
InChI Key |
WLJZMLCUXUJVQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC(=O)C1=NN(C=C1)C2=CC(=NC=N2)Cl)OC |
Origin of Product |
United States |
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